N(6)-Octylamine adenosine

Description

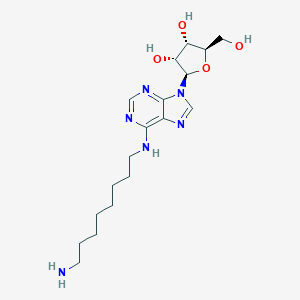

Structure

3D Structure

Properties

CAS No. |

111863-56-0 |

|---|---|

Molecular Formula |

C18H30N6O4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(8-aminooctylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H30N6O4/c19-7-5-3-1-2-4-6-8-20-16-13-17(22-10-21-16)24(11-23-13)18-15(27)14(26)12(9-25)28-18/h10-12,14-15,18,25-27H,1-9,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |

InChI Key |

AKXFYBGNMMFLTL-SCFUHWHPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCN |

Synonyms |

N(6)-octylamine adenosine |

Origin of Product |

United States |

Contextualizing N 6 Substituted Adenosines Within Nucleoside Biology

Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental building blocks of nucleic acids like DNA and RNA. ctdbase.org Beyond this primary role, they and their derivatives are crucial signaling molecules involved in a vast array of physiological processes. ctdbase.org Adenosine (B11128), a purine (B94841) nucleoside, is particularly significant. Modifications to the adenosine molecule can dramatically alter its biological activity, leading to the creation of potent and selective therapeutic agents.

One of the most fruitful areas of modification has been the N(6) position of the adenine (B156593) base. researchgate.net The substitution of various chemical groups at this position has given rise to a large family of compounds known as N(6)-substituted adenosines. researchgate.netnih.gov These analogs, including N(6)-Octylamine adenosine, often exhibit unique affinities and efficacies for different adenosine receptor subtypes. nih.gov The nature of the substituent at the N(6) position, such as the length and composition of an alkyl chain, can significantly influence the compound's interaction with its biological targets. nih.gov This class of compounds, sometimes referred to as cytokinin nucleosides, is recognized for a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory effects. researchgate.net

Overview of Adenosine Signaling and Receptor Subtypes

Adenosine (B11128) exerts its effects by binding to and activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. mdpi.comwikipedia.org These receptors are widely distributed throughout the body, including in the central nervous system, cardiovascular system, and immune system, and their activation triggers various intracellular signaling cascades. mdpi.comnih.gov

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov Conversely, the A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production. mdpi.comnih.gov However, it's noteworthy that the A2B receptor can also couple to Gq proteins, and both A1 and A3 receptors can utilize non-canonical pathways involving Gq proteins, which activate phospholipase C. mdpi.com

The different receptor subtypes also exhibit varying affinities for adenosine. nih.gov A1 and A2A receptors have a high affinity for adenosine, while A2B and A3 receptors have a lower affinity. nih.gov This differential affinity, combined with their distinct tissue distribution and signaling pathways, allows for the highly specific and regulated roles of adenosine in physiology and pathophysiology. mdpi.comnih.gov For instance, A1 receptor activation is associated with neuroprotection and cardioprotection, while A2A receptors are implicated in the regulation of inflammation and neurotransmitter release. wikipedia.orgnih.govresearchgate.net The A2B and A3 receptors are primarily located in peripheral tissues and are involved in processes like inflammation and immune responses. wikipedia.orgnih.gov

Historical Development and Significance of N6 Modified Adenosine Analogs

General Synthetic Strategies for N6-Alkylation of Adenosine

The introduction of an alkyl group, such as an octyl chain, at the N6-position of adenosine is a fundamental transformation in the synthesis of a vast library of biologically active nucleoside analogues. Several general strategies have been established to achieve this N6-alkylation with regioselectivity and efficiency.

A prevalent and historically significant method involves the nucleophilic displacement of a leaving group at the C6-position of the purine (B94841) ring. nih.gov The most common starting material for this approach is 6-chloropurine (B14466) ribonucleoside, which is readily prepared from the more accessible inosine (B1671953). researchgate.net This chloro derivative serves as an excellent electrophile for reaction with a wide range of primary and secondary amines. nih.govresearchgate.net

Alternative strategies have also been developed. One such method involves the direct alkylation of adenosine itself. This reaction typically proceeds via initial alkylation at the N1 position, followed by a base-catalyzed Dimroth rearrangement to yield the thermodynamically more stable N6-substituted product. nih.govnih.gov To avoid side reactions on the ribose hydroxyl groups, this process often employs protection strategies. For instance, regioselective alkylation can be performed on N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides or alcohols, followed by deprotection to yield the desired N6-alkyladenosine. nih.gov More direct, one-step methods have been developed that start from unprotected inosine or 2'-deoxyinosine, using coupling agents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate the reaction with amines in good to excellent yields. researchgate.net

Nucleophilic Aromatic Substitution Approaches at the C6-Position

The primary route for synthesizing N6-substituted adenosines, including N(6)-octylamine adenosine, is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govbeilstein-journals.org In this mechanism, the purine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when a good leaving group is present at the C6-position. organicchemistrytutor.com

The reaction is typically carried out by treating 6-chloropurine-9-β-D-ribofuranoside with an appropriate amine, such as octylamine (B49996). nih.govsigmaaldrich.com The amine's lone pair of electrons attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. organicchemistrytutor.com The aromaticity of the purine ring is temporarily disrupted in this high-energy intermediate. In the final step, the leaving group, typically a chloride ion, is expelled, and the aromaticity of the purine ring is restored, yielding the N6-substituted adenosine product. organicchemistrytutor.com This method is robust and has been used to synthesize a wide array of N6-alkyl and N6-aryl adenosine derivatives. nih.govnih.gov

Synthesis of Specific N(6)-Octylamine Adenosine Analogues

The synthesis of specific analogues, such as N(6)-octylamine adenosine, is often accomplished using the previously described SNAr methodology, sometimes with procedural modifications to enhance yield and purity. A documented example is the microwave-assisted synthesis of 2′,3′-isopropylidene-N6-(octyl)-adenosine. nih.gov This reaction illustrates a practical application of the general strategy for creating N6-alkylated adenosine analogues.

The synthesis begins with the protection of the 2' and 3' hydroxyl groups of 6-chloropurine riboside as an isopropylidene acetal. This protected intermediate is then reacted with octylamine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), under microwave irradiation. nih.gov The use of microwave heating can significantly reduce reaction times compared to conventional heating methods.

Table 1: Reaction Components for the Synthesis of 2′,3′-isopropylidene-N6-(octyl)-adenosine

| Reactant/Reagent | Function | Reference |

| 2′,3′-isopropylidene 6-chloropurine riboside | Adenosine precursor (electrophile) | nih.gov |

| Octylamine | Nucleophile | nih.govsigmaaldrich.com |

| N,N-Diisopropylethylamine (DIPEA) | Base | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Solvent | nih.gov |

| Microwave Irradiation | Energy source to accelerate reaction | nih.gov |

Following the reaction, the desired product is purified using standard techniques like column chromatography. nih.gov This specific synthesis provides a clear blueprint for accessing N(6)-octylamine adenosine and its protected forms for further biological study.

Advanced Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For N6-substituted adenosines, SAR studies have been instrumental in designing compounds with high affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov These studies involve the systematic modification of different parts of the N(6)-octylamine adenosine molecule and assessing the resulting changes in biological effect.

Exploration of Alkyl Chain Length and Substituents at the N6-Amino Moiety

The length and nature of the alkyl chain at the N6-position are critical determinants of receptor affinity and selectivity. Studies have systematically varied the chain length from two to twelve methylene (B1212753) units to probe the topography of the N6-binding region of adenosine receptors. nih.gov

For N6-n-alkyladenosines, A1 receptor affinity is optimal with shorter to medium-length chains, with N6-n-pentyladenosine showing very high potency. nih.gov However, as the chain length increases beyond eight methylene units, a sharp decrease in affinity is observed. nih.gov This suggests that the binding pocket has a finite size. In contrast, when a terminal amino group is added to the alkyl chain (N6-omega-amino-alkyladenosines), the affinity increases significantly with longer chains, peaking with the nonyl derivative. nih.gov This indicates the presence of an additional interaction site further from the N6-position that can accommodate a charged group.

Table 2: Influence of N6-Alkyl Chain Length on A1 Adenosine Receptor Affinity

| Compound | Alkyl Chain Length | A1 Receptor Affinity (Ki, nM) | Reference |

| N6-n-Pentyladenosine | 5 | 0.50 | nih.gov |

| N6-n-Octyladenosine | 8 | (Affinity decreases with chains >8 units) | nih.gov |

| N6-(9-Aminononyl)adenosine | 9 (+ terminal NH2) | 0.32 | nih.gov |

These findings demonstrate that both the length of the alkyl chain and the presence of terminal functional groups are key factors in modulating receptor interaction.

Incorporation of Heterobicyclic and Polycyclic N6-Substituents

To further explore the steric and electronic requirements of the N6-binding pocket, researchers have synthesized adenosine analogues bearing complex heterobicyclic and polycyclic substituents. These rigid and structurally diverse groups can provide a more defined orientation within the receptor, leading to enhanced potency and selectivity. nih.govnih.gov

A range of N6-substituted adenosines with monocyclic and bicyclic heteroatom-containing substituents have been synthesized and evaluated. nih.gov For example, introducing a 7-azabicyclo[2.2.1]heptan-2-yl substituent at the N6-position resulted in a potent A1 adenosine receptor agonist. nih.gov The synthesis of even more complex structures, such as those with polycyclic adamantyl- or cubanyl-based substituents, has also been achieved. The N6-(cubanylmethyl)adenosine derivative, in particular, was found to be a highly potent and selective agonist for the human A1 adenosine receptor. nih.gov

Table 3: Biological Activity of Adenosine Analogs with Complex N6-Substituents

| Compound | N6-Substituent Type | Biological Activity Highlight | Reference |

| N6-(7-Azabicyclo[2.2.1]heptan-2-yl)adenosine | Bicyclic | Potent A1 agonist (Ki = 51 nM) | nih.gov |

| N6-(3-thiabicyclo[3.2.1]octan-6-yl)adenosine | Heterobicyclic | Potent A1 agonist (EC50 = 2.3 nM) | nih.gov |

| N6-(cubanylmethyl)adenosine | Polycyclic | Highly potent and selective A1 agonist (EC50 = 1.1 nM) | nih.gov |

The successful synthesis and potent activity of these complex analogues underscore the receptor's ability to accommodate bulky and structurally rigid moieties in the N6-region.

Modifications at Other Adenosine Core Positions in N6-Substituted Analogs (e.g., C2, 5')

To achieve greater receptor selectivity and fine-tune pharmacological properties, derivatization is often performed at other positions of the adenosine core in conjunction with N6-substitution. The C2 and C5' positions are common targets for such modifications. nih.govnih.gov

Substitution at the C2 position of the purine ring has a profound impact on receptor selectivity. For instance, the introduction of small alkylamino, alkynyl, or chloro groups at C2 can shift the selectivity profile of an N6-substituted adenosine. nih.govtmu.edu.tw Combining N6-substituents with C2-arylethynyl groups on a conformationally rigid adenosine scaffold has been shown to produce highly potent and selective A3 adenosine receptor agonists. nih.govscispace.com

Modifications at the 5'-position of the ribose sugar are also a key strategy. Converting the 5'-hydroxyl group into a 5'-N-methyluronamide, for example, is a modification known to enhance affinity and selectivity for the A3 receptor, especially when combined with specific N6-benzyl groups. nih.govmonash.edu These multi-substituted analogues represent a sophisticated approach to drug design, where synergistic effects between different parts of the molecule are harnessed to achieve a desired biological profile.

Table 4: Examples of Multi-Substituted Adenosine Analogs

| Compound Class | N6-Modification | C2-Modification | 5'-Modification | Target Receptor Highlight | Reference |

| CCPA | Cyclopentyl | Chloro | - | A1 Selectivity | nih.gov |

| IB-MECA | 3-Iodo-benzyl | - | N-Methyluronamide | A3 Selectivity | nih.gov |

| (N)-Methanocarba Analogs | Methyl | Arylethynyl | N-Methyluronamide | A3 Selectivity | scispace.com |

These advanced derivatization strategies highlight the modular nature of adenosine-based drug discovery, allowing for the creation of highly specialized ligands for therapeutic and research applications.

Binding Affinity and Receptor Subtype Selectivity Profiling

The interaction of N(6)-Octylamine adenosine and its analogs with adenosine receptors is defined by their binding affinity and selectivity across the four receptor subtypes: A1, A2A, A2B, and A3.

Evaluation of N(6)-Octylamine Adenosine as an Adenosine Agonist

N(6)-Octylamine adenosine (NOA) has been characterized as an adenosine receptor agonist. nih.gov Agonists are ligands that bind to and activate a receptor, mimicking the effect of the endogenous ligand, which in this case is adenosine. Research has utilized NOA to probe the functional roles of adenosine receptors. For instance, to confirm that its effects originate from the intravascular space, NOA was coupled to latex microspheres, ensuring the agonist remained within the capillaries. nih.gov This complex was shown to elicit specific, reversible physiological responses, such as decreased coronary vascular resistance and ventricular contraction, which were blocked by an adenosine antagonist. nih.gov This demonstrates the compound's capacity to activate purine receptors and trigger downstream physiological events. nih.gov

Comparative Receptor Affinity of N6-Substituted Adenosines across A1, A2A, A2B, and A3 Receptor Subtypes

The affinity and selectivity of adenosine analogs are significantly influenced by the substituent at the N6-position of the purine ring. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on large series of N6-substituted adenosines to profile their binding at different receptor subtypes. nih.gov

The A1 receptor generally shows a greater tolerance for bulky substituents in the N6-position compared to the A2A receptor. nih.gov Specifically, for the A1 receptor, analogs with aliphatic N6-substituents containing four or more methylene residues, such as N(6)-Octylamine adenosine, tend to be potent. nih.gov In contrast, the highest potency at the A2A receptor is often observed with N6-phenethyl or similar heteroarylethyl substituents. nih.gov The introduction of a methyl group at the N6-position can significantly enhance binding affinity for the A3 receptor while decreasing affinity for the A2A receptor, leading to high A3 selectivity. acs.org

The table below summarizes the general structure-activity relationships for N6-substituted adenosines at A1 and A2A receptors based on a comprehensive screening of 145 analogs. nih.gov

Table 1: Comparative Structure-Activity Relationships of N6-Substituted Adenosines

| Receptor Subtype | Preferred N6-Substituents for High Affinity | Stereoselectivity |

|---|---|---|

| A1 Receptor | Aliphatic chains (≥4 methylenes), Halophenyl groups, Cycloalkyl groups | High stereoselectivity towards asymmetric aralkyl substituents. |

| A2A Receptor | Phenethyl or similar heteroarylethyl groups | Lower stereoselectivity compared to A1. |

| A3 Receptor | Small alkyl groups (e.g., methyl) can enhance affinity. acs.org | Steric factors at the N6-position are crucial for affinity and selectivity. acs.org |

| A2B Receptor | Less defined, but various substituted phenyladenosines show activity. nih.gov | N/A |

Intrinsic Activity and Signaling Pathway Modulation by N6-Substituted Adenosines

Upon binding, N6-substituted adenosine agonists modulate intracellular signaling pathways, primarily through their interaction with G-proteins and the subsequent regulation of adenylyl cyclase.

Adenylyl Cyclase Modulation and Cyclic Adenosine Monophosphate (cAMP) Accumulation Assays

Adenosine receptors are classic examples of G-protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). The effect depends on the receptor subtype activated. researchgate.netgoogle.com

A1 and A3 Receptors: These subtypes typically couple to inhibitory G-proteins (Gi/o). researchgate.net Activation of A1 or A3 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP accumulation. acs.orgresearchgate.net This effect is often measured in assays where cAMP production is first stimulated by an agent like forskolin, and the ability of the agonist to inhibit this stimulation is quantified. acs.org

A2A and A2B Receptors: These subtypes couple to stimulatory G-proteins (Gs). researchgate.net Their activation by an agonist enhances adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. google.com

The dual regulation of adenylyl cyclase by different adenosine receptor subtypes is a cornerstone of adenosine signaling. researchgate.netgoogle.com

Table 2: Adenylyl Cyclase and cAMP Modulation by Adenosine Receptor Subtypes

| Receptor Subtype | Coupled G-Protein | Effect on Adenylyl Cyclase | Impact on Intracellular cAMP |

|---|---|---|---|

| A1 | Gi/o researchgate.net | Inhibition google.com | Decrease google.com |

| A2A | Gs researchgate.net | Stimulation google.com | Increase google.com |

| A2B | Gs researchgate.net | Stimulation nih.gov | Increase nih.gov |

| A3 | Gi/o researchgate.net | Inhibition researchgate.net | Decrease acs.org |

G-Protein Coupling Mechanisms and Downstream Signaling Cascades

The activation of adenosine receptors initiates a cascade of intracellular events dictated by the specific G-protein subtype to which the receptor couples. The four adenosine receptor subtypes each have preferential coupling partners. researchgate.net

A1 and A3 receptors preferentially couple to Gi/o proteins . researchgate.net This interaction not only inhibits adenylyl cyclase but can also lead to the modulation of ion channels and other effector proteins, influencing pathways like the mitogen-activated protein kinase (MAPK) cascade. e-century.us

A2A and A2B receptors preferentially couple to Gs proteins , which directly activate adenylyl cyclase to produce cAMP. researchgate.net The subsequent rise in cAMP typically activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. e-century.us

A2B receptors have also been shown to couple to Gq/11 proteins in certain cell types, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. nih.gove-century.us

These G-protein-mediated events trigger complex downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and modulation of intracellular calcium levels, which are critical for regulating cellular functions. nih.govnih.gov

Biased Agonism and Allosteric Modulation in Adenosine Receptor Systems

Recent research has highlighted the concepts of biased agonism and allosteric modulation as sophisticated mechanisms for controlling adenosine receptor signaling. acs.orgpnas.org Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. acs.org For example, a biased agonist might stimulate G-protein coupling without significantly recruiting β-arrestin, or it might favor the cAMP pathway over ERK1/2 phosphorylation. researchgate.net

N6-substituted adenosine derivatives have been central to the development of biased agonists. acs.org By creating bitopic ligands—hybrid molecules that contain both an orthosteric pharmacophore (like adenosine) and an allosteric modulator connected by a linker—researchers have successfully designed biased agonists for the A1AR. acs.orgpnas.org These compounds can selectively stimulate cardioprotective A1AR signaling (mediated by G-proteins) while avoiding adverse effects like bradycardia, which may be linked to other pathways. acs.org The allosteric moiety of these bitopic ligands, particularly substituents on a thiophene (B33073) scaffold, has been shown to be crucial in conferring this signaling bias. acs.org This approach offers a rational design strategy to separate the on-target therapeutic efficacy of an agonist from its adverse effects. pnas.org

Computational Approaches to Adenosine Receptor Ligand Binding and Activation

Computational methodologies have become indispensable tools in the field of molecular pharmacology for understanding the intricate interactions between ligands and their receptors at an atomic level. In the context of adenosine receptors, these approaches provide valuable insights into the structural basis of ligand recognition, the dynamics of receptor activation, and the principles guiding the design of novel, potent, and selective therapeutic agents. The application of these methods to N(6)-substituted adenosine derivatives, such as N(6)-Octylamine adenosine, allows for a detailed exploration of their binding mechanisms and the conformational changes they induce in the receptor.

Molecular Docking Simulations of N(6)-Octylamine Adenosine and Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode of agonists like N(6)-Octylamine adenosine within the orthosteric binding pocket of adenosine receptors. While specific docking studies for N(6)-Octylamine adenosine with adenosine receptors are not widely available in public literature, the general principles of agonist binding to these receptors are well-established through the docking of other adenosine derivatives. nih.govnih.gov

Docking simulations of adenosine agonists into the A1 and A2A adenosine receptors have revealed key interactions that are likely conserved for N(6)-Octylamine adenosine. nih.gov The adenine (B156593) core of the ligand typically forms hydrogen bonds with a conserved asparagine residue in transmembrane helix 6 (TM6), while the ribose moiety interacts with residues in TM7. nih.gov The N(6)-substituent, in this case, the octylamine group, extends into a hydrophobic pocket, and its specific interactions are critical for determining subtype selectivity and affinity. For instance, in the A1 receptor, a hydrophobic pocket is formed by residues that can accommodate bulky N6-substituents. nih.gov

A study on various adenosine derivatives at the A2A receptor demonstrated that the binding affinity is highly dependent on the interactions within the binding pocket. The table below illustrates typical binding affinities and key interacting residues for different adenosine receptor agonists, which provides a framework for hypothesizing the interactions of N(6)-Octylamine adenosine.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Key Interacting Residues (Predicted) |

| Adenosine | A1 | ~70 | N254, S277, H278, F171 |

| N6-Cyclopentyladenosine (CPA) | A1 | High | L253, T257 |

| Adenosine | A2A | ~150 | N253, S277, H278 |

| CGS-21680 | A2A | High | Interacts with extracellular loops |

This table presents generalized data for illustrative purposes based on findings for various adenosine receptor agonists. Specific values for N(6)-Octylamine adenosine are not publicly available.

Although a specific study on N(6)-Octylamine adenosine's interaction with adenosine receptors is not available, a computational study on its interaction with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed its potential as an inhibitor for that target. nih.gov This highlights the utility of molecular docking in identifying potential biological targets for a given compound.

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the observation of conformational changes over time. nih.gov These simulations are crucial for understanding the allosteric effects of ligand binding and the mechanism of receptor activation. For adenosine receptors, MD simulations have been instrumental in elucidating the role of specific residues and water molecules in ligand binding and receptor activation. unife.it

An MD simulation of an adenosine receptor-agonist complex typically involves placing the docked complex in a model lipid bilayer with solvent and running the simulation for a duration that allows for the observation of significant conformational events, often in the nanosecond to microsecond range. unife.itnih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand position from its initial state over time, indicating the stability of the complex. A stable complex will show a plateau in the RMSD plot.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Higher fluctuations in specific loops or helices upon ligand binding can indicate their involvement in receptor activation.

Protein-Ligand Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and water-bridged interactions between the ligand and the receptor throughout the simulation, providing a more accurate picture of the binding mode.

While specific MD simulation data for N(6)-Octylamine adenosine bound to adenosine receptors is not publicly available, a study on its complex with EGFR tyrosine kinase demonstrated the stability of the interaction over a 100 ns simulation. researchgate.net In the context of adenosine receptors, MD simulations of other agonists have shown that agonist binding leads to an outward movement of TM6, a key conformational change associated with G-protein coupling and receptor activation. mdpi.com

| Simulation Parameter | Typical Observation for Agonist-Bound Adenosine Receptor | Significance |

| RMSD of Protein | Reaches a stable plateau | Indicates the overall stability of the receptor-ligand complex. |

| RMSF of TM6 | Increased fluctuation initially, then stabilizes in an outward position | Reflects the conformational change associated with receptor activation. |

| Ligand-Receptor H-bonds | Stable hydrogen bonds with key residues (e.g., N in TM6) | Confirms the crucial interactions for ligand binding and anchoring. |

This table provides a generalized overview of expected MD simulation results for an agonist like N(6)-Octylamine adenosine at an adenosine receptor, based on studies of other agonists.

Structure-Based Ligand Design and Receptor Modeling

Structure-based ligand design leverages the three-dimensional structural information of the target receptor to design novel ligands with improved affinity and selectivity. researchgate.net The availability of crystal structures for the A1 and A2A adenosine receptors has significantly advanced the rational design of new agonists and antagonists. researchgate.net For receptor subtypes where experimental structures are not yet available, homology models can be constructed based on the templates of related receptors.

The design of novel N(6)-substituted adenosine derivatives often involves modifying the N(6)-substituent to optimize its fit within the hydrophobic pocket of the target adenosine receptor subtype. For example, to enhance selectivity for the A1 receptor, the substituent can be designed to form specific interactions with non-conserved residues in the A1 binding pocket compared to the A2A receptor. nih.gov

Computational approaches play a vital role in this process:

Virtual Screening: Large libraries of chemical compounds can be computationally screened against the receptor structure to identify potential new scaffolds.

Lead Optimization: Once a lead compound like N(6)-Octylamine adenosine is identified, computational methods can be used to predict the effects of chemical modifications on its binding affinity and selectivity, guiding synthetic efforts.

De Novo Design: Algorithms can be used to design entirely new molecules that are predicted to have high affinity for the target receptor's binding site.

A study on cordycepin (B1669437) and its derivatives, which included N(6)-Octylamine adenosine, utilized a structure-based virtual screening approach to evaluate their binding affinity against EGFR tyrosine kinase, demonstrating the power of this method in identifying potent inhibitors. nih.gov Similar strategies are routinely applied to the discovery of novel adenosine receptor ligands.

Biological Activities and Mechanistic Cellular/enzymatic Roles of N 6 Octylamine Adenosine

Modulation of Kinase Activity

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition by N(6)-Octylamine Adenosine (B11128)

N(6)-Octylamine adenosine has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.gov The EGFR is a transmembrane receptor that plays a crucial role in signaling pathways that control cell growth and proliferation. researchgate.net In computational drug development studies, N(6)-Octylamine adenosine demonstrated a high inhibitory potential against the EGFR tyrosine kinase protein. nih.govresearchgate.net

Through structure-based virtual screening, the binding affinity of N(6)-Octylamine adenosine and other cordycepin (B1669437) derivatives with the EGFR tyrosine kinase protein structure was evaluated. nih.gov The results of these in-silico analyses indicated that N(6)-Octylamine adenosine had the most significant inhibitory potential, comparing favorably even to the control drug, Vandetanib. researchgate.netnih.gov Molecular dynamics simulations further supported the stability of the protein-ligand complex formed between EGFR and N(6)-Octylamine adenosine. nih.gov

| Compound | Inhibitory Potential against EGFR Tyrosine Kinase | Reference |

|---|---|---|

| N(6)-Octylamine adenosine | Optimum | researchgate.netnih.gov |

| Adenosine 5'-monophosphate | High | researchgate.netnih.gov |

| Cordycepin | High | researchgate.netnih.gov |

| Vandetanib (Control) | Favorable Comparison | researchgate.netnih.gov |

Implications for Oncogenic Signaling Pathways

The inhibition of EGFR tyrosine kinase by N(6)-Octylamine adenosine carries significant implications for oncogenic signaling pathways. EGFR is frequently overexpressed in various cancers, and its activation triggers downstream pathways like the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer initiation and progression. plos.org By blocking the tyrosine kinase activity of EGFR, inhibitors can prevent the phosphorylation reactions that initiate these signaling cascades. researchgate.net

The potential of N(6)-Octylamine adenosine as a lead molecule for developing highly potent EGFR tyrosine kinase inhibitors is particularly noted in the context of breast cancer. researchgate.netnih.gov The development of resistance to existing kinase inhibitors is a significant challenge in cancer therapy. icr.ac.uk Therefore, identifying novel compounds like N(6)-Octylamine adenosine that can effectively target EGFR is a crucial step in overcoming these challenges and potentially interfering with oncogenic signaling. researchgate.net

Vascular and Cardioprotective Mechanisms of Adenosine and Analogs

Endothelial-Dependent Vasodilation and Nitric Oxide Release Modulation

The endogenous nucleoside adenosine is a key regulator of vascular tone, and its vasodilator effect is, in part, mediated by the endothelium. ahajournals.orgnih.gov Studies using adenosine analogs have helped to elucidate these mechanisms. Specifically, the role of intravascular adenosine receptors has been tested using large-sized adenosine agonists, such as N(6)-Octylamine adenosine coupled to carboxylated latex microspheres, to ensure their confinement to the intravascular space. nih.gov

Infusion of these N(6)-Octylamine adenosine-microsphere complexes into isolated saline-perfused guinea pig hearts resulted in a notable decrease in coronary vascular resistance. ahajournals.orgnih.gov This effect is believed to be mediated through an endothelium-derived mechanism. ahajournals.orgnih.gov The vasodilation induced by adenosine and its analogs is linked to the endothelial release of nitric oxide (NO). ahajournals.orgnih.gov Inhibition of NO synthesis has been shown to attenuate the vasodilator responses to adenosine in various vascular preparations. ahajournals.org This suggests that activation of intravascular coronary purine (B94841) receptors by agonists like N(6)-Octylamine adenosine can trigger the release of bioactive messengers such as NO from the endothelium, which in turn regulates vascular function. nih.gov

Protective Effects in Simulated Ischemia Models

Adenosine and its analogs have demonstrated significant cardioprotective effects in models of myocardial ischemia and reperfusion. nih.govrpsg.org.uknih.gov These protective mechanisms are multifaceted and involve the activation of various signaling pathways and receptors. nih.gov

In experiments with isolated guinea pig hearts, the sustained infusion of N(6)-Octylamine adenosine coupled to microspheres not only caused vasodilation but also led to a decrease in ventricular contraction and spontaneous ventricular rhythm. nih.gov These effects, which were reversible and blocked by an adenosine antagonist, indicate a direct influence on cardiac function and metabolism that can be protective during ischemic events. nih.gov The activation of adenosine receptors, particularly A1 and A3 subtypes, by specific agonists has been shown to limit infarct size in animal models of myocardial ischemia-reperfusion injury. nih.govnih.gov The cardioprotective effects are mediated through various mechanisms, including the activation of protein kinase C and other kinases, as well as an increase in nitric oxide levels. nih.govnih.gov

Interactions with Adenosine Metabolizing Enzymes and Analogs

The cellular and extracellular concentrations of adenosine are tightly regulated by metabolizing enzymes, primarily adenosine kinase (ADK) and adenosine deaminase (ADA). mdpi.comwikipedia.org ADK phosphorylates adenosine to adenosine monophosphate (AMP), while ADA deaminates adenosine to inosine (B1671953). mdpi.comwikipedia.org The interaction of adenosine analogs with these enzymes is crucial as it determines their metabolic fate and duration of action.

Adenosine kinase is a key enzyme for clearing extracellular adenosine. mdpi.com The affinity of ADK for adenosine is high, making it a primary regulator of adenosine levels under normal physiological conditions. mdpi.com Some adenosine analogs can act as substrates for ADK and are phosphorylated, while others may inhibit the enzyme. nih.gov For instance, analogs like 2-chloroadenosine (B27285) are phosphorylated by ADK, which could limit their utility as direct receptor agonists in vivo. nih.gov Conversely, other analogs are not substrates for ADK and may act as inhibitors, thereby increasing endogenous adenosine levels. nih.govnih.gov

Adenosine deaminase (ADA) also plays a critical role in purine metabolism by converting adenosine to inosine. iiarjournals.org The enzymatic activity of ADA can be a limiting factor for the stability of many adenosine nucleoside analogs. iiarjournals.org This has led to the design of ADA-resistant antineoplastic agents. iiarjournals.org On the other hand, some prodrugs require deamination by enzymes like adenosine deaminase-like (ADAL) protein for their activation. iiarjournals.org The development of novel adenosine derivatives with inhibitory action against adenosine deaminase is an area of interest for therapeutic purposes, such as in ischemic heart diseases. google.com

Adenosine Deaminase-like (ADAL) Protein Interactions with N6-Substituted Adenine (B156593) Derivatives

Adenosine Deaminase-like (ADAL) proteins, also known as N6-methyl-AMP aminohydrolases, represent a distinct family of adenyl deaminases. iiarjournals.orgiiarjournals.org These enzymes are capable of metabolizing N6-substituted purine nucleotide analogs. researchgate.net Research has shown that human ADAL isoform 1 (ADAL1) can catalyze the removal of various alkyl groups from the N6-position of purine and 2-aminopurine (B61359) nucleoside monophosphates. acs.orgnih.gov This activity is crucial for the intracellular activation of certain prodrugs. For instance, the ADAL protein is essential for the metabolic activation of the anticancer prodrug GS-9219. iiarjournals.orgiiarjournals.org GS-9219 is first hydrolyzed to an intermediate, cPrPMEDAP, which is an N6-substituted derivative. ADAL then deaminates cPrPMEDAP to the cytotoxic guanine (B1146940) nucleotide PMEG. iiarjournals.orgiiarjournals.org

The substrate specificity of ADAL1 has been studied extensively. It acts on N6-substituted purine nucleoside monophosphates, and its activity is sensitive to modifications in the phosphate (B84403) group but not significantly affected by changes in the sugar moiety. acs.orgnih.gov This indicates a specific interaction with the 6-position of the purine ring. Mutations in the ADAL gene can lead to resistance to drugs that require its enzymatic activity for activation. iiarjournals.orgiiarjournals.org For example, mutations identified in resistant cancer cell lines were found to adversely affect the enzymatic activity of ADAL, preventing the conversion of the N6-substituted intermediate to its active form. iiarjournals.org

While direct studies on N(6)-Octylamine adenosine specifically with ADAL are not detailed in the provided results, the established broad substrate capacity of ADAL1 for N6-alkylated purine nucleoside monophosphates suggests a potential interaction. acs.orgnih.gov The enzyme's role in purine metabolism involves the hydrolytic deamination of these substituted compounds, a process that can be critical for both activating therapeutic agents and potentially metabolizing endogenous N6-substituted adenosines. nih.govresearchgate.net

Inhibition of Aminoacyl-tRNA Synthetases by N6-Alkylated Adenosine Analogues

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of an amino acid to its corresponding tRNA. mdpi.comnih.govmedchemexpress.com Because of this vital role, they are a target for the development of inhibitors. kuleuven.bemdpi.com 5′-O-(N-(L-aminoacyl)) sulfamoyladenosines (aaSAs) are potent inhibitors that mimic the aminoacyl-adenylate (aa-AMP) intermediate of the aminoacylation reaction. mdpi.comnih.gov

One strategy to improve the cellular uptake and efficacy of these inhibitors is to increase their lipophilicity by adding a lipophilic moiety, such as an alkyl chain, to the N6-position of the adenine ring. mdpi.com The rationale is that the area around the adenine base within the aaRS active site can accommodate such modifications. mdpi.com

A study involving the synthesis and evaluation of N6-alkylated analogues of 5′-O-(N-(L-isoleucyl)) sulfamoyl adenosine (ISA) introduced various alkyl chains, including an octyl group, at the N6-position. mdpi.com The resulting compounds were tested for their inhibitory activity. The N6-octyl containing compound (an analogue of N(6)-Octylamine adenosine) demonstrated antimicrobial activity, showing a minimum inhibitory concentration (MIC) of 12.5 µM against Sarcina lutea. nih.gov Another analogue, the N6-dodecyl derivative, was active against Candida albicans with an MIC of 6.25 µM. nih.gov This indicates that N6-alkylation can confer biological activity, likely through the inhibition of aaRSs. mdpi.comnih.gov However, it has also been shown that N-methylation of the aminoacyl moiety can prevent the compound from effectively inhibiting the respective aaRS. psu.edu

Table 1: Antimicrobial Activity of N6-Alkylated ISA Analogues

| Compound | Alkyl Chain | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N6-octyl-ISA | Octyl | Sarcina lutea | 12.5 µM nih.gov |

Modulation of mRNA Cap Adenosine-N6 Methyltransferase Activity

N6-methyladenosine (m6A) is a widespread and significant modification found in various types of RNA, including mRNA. nih.govwikipedia.org This methylation is a post-transcriptional regulatory mechanism that influences RNA stability, splicing, and translation. nih.gov The m6A modification is installed by a methyltransferase complex. wikipedia.org

A specific type of methylation occurs at the 5' cap of mRNA. The enzyme PCIF1, also known as CAPAM (Cap-Specific Adenosine Methyltransferase), has been identified as the methyltransferase that methylates the N6-position of adenosine when it is the first transcribed nucleotide (a structure known as m6Am). nih.govdundee.ac.uk PCIF1 shows a preference for 2'-O-methylated adenosine (Am) at the cap-proximal position, converting it to N6,2'-O-dimethyladenosine (m6Am). tmc.edu

The activity of PCIF1 is highly specific. It recognizes both the cap structure and the initial nucleotides of the RNA sequence. tmc.edu While extensive research has been conducted on the function and substrate specificity of m6A methyltransferases like PCIF1 and the METTL3/METTL14 complex, there is no specific information in the provided search results detailing the direct modulatory effect of N(6)-Octylamine adenosine on their activity. nih.govtmc.eduuniprot.org The research focuses on the enzymes' interactions with their natural RNA substrates and the regulatory consequences of m6A modifications in cellular processes and disease. nih.govwikipedia.org

Broader Cellular Effects of N(6)-Octylamine Adenosine and its Derivatives

Impact on Cancer Cell Lines Beyond EGFR Inhibition

N(6)-Octylamine adenosine has been investigated for its effects on various cancer cell lines, demonstrating activity beyond the inhibition of the Epidermal Growth Factor Receptor (EGFR). Studies have shown that this compound can induce apoptosis and reduce the mitochondrial membrane potential in human gallbladder cancer (GBC) cells. researchgate.net

The broader impact of adenosine derivatives and their metabolism is an area of active cancer research. Modified nucleosides, including N6-methyladenosine, are often found in higher amounts in cancer cells due to altered RNA and DNA metabolism and may play a role in tumor growth and progression. mdpi.com While N(6)-Octylamine adenosine itself has been identified as having inhibitory potential against EGFR, its effects on different cancer cell lines suggest a wider range of activities. researchgate.netresearchgate.net

Table 2: Reported Effects of N(6)-Octylamine Adenosine on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| GBC-SD | Gallbladder Cancer | Reduction of mitochondrial membrane potential (ΔΨm) researchgate.net |

| NOZ | Gallbladder Cancer | Reduction of mitochondrial membrane potential (ΔΨm) researchgate.net |

| SiHa | Cervical Cancer | Reduction of mitochondrial membrane potential (ΔΨm) researchgate.net |

Role in Other Intracellular Signaling Pathways (e.g., AKT2 pathway)

The signaling effects of adenosine and its analogues are diverse, often mediated by G protein-coupled adenosine receptors (A1, A2a, A2b, A3) that modulate various downstream pathways. nih.gov These pathways include the activation or inhibition of adenylyl cyclase and the activation of phospholipase C. nih.gov

There is evidence linking adenosine receptor activation to the Akt (also known as Protein Kinase B) signaling pathway. For instance, activation of the A2A adenosine receptor can trigger Akt signaling in osteoblasts. nih.gov The Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. atlasgeneticsoncology.org The AKT2 isoform, in particular, is implicated in the progression of breast, ovarian, and pancreatic cancers. researchgate.net

While a study identified N(6)-Octylamine adenosine as a potent inhibitor of EGFR tyrosine kinase, the broader implications for downstream pathways like AKT2 are a subject of investigation. researchgate.net The PI3K-AKT pathway is a known downstream effector of EGFR signaling. Therefore, inhibition of EGFR by N(6)-Octylamine adenosine could indirectly affect AKT signaling. Furthermore, direct modulation of adenosine receptors by N(6)-Octylamine adenosine could also influence AKT and other pathways independently of EGFR. nih.govnih.gov For example, activation of the AKT2/NF-κB axis is noted as an inflammatory response in age-related macular degeneration, highlighting the diverse roles of AKT2 signaling. nih.gov However, direct evidence specifically detailing the mechanism of N(6)-Octylamine adenosine on the AKT2 pathway, separate from its effects on EGFR, is not fully elucidated in the provided materials.

Advanced Structure Activity Relationship Sar Investigations of N6 Substituted Adenosines

Impact of N6-Substituent Hydrophobicity and Steric Bulk on Receptor Recognition and Selectivity

The hydrophobicity and steric bulk of the N6-substituent are critical determinants of affinity and selectivity for adenosine (B11128) receptors. The N6-position interacts with a specific sub-region of the receptor binding pocket, and the nature of the substituent dictates the quality of this interaction.

For straight-chain N6-n-alkyladenosines, the length of the alkyl chain significantly influences A1 adenosine receptor (A1AR) affinity. A systematic study of N6-n-alkyladenosines with chain lengths varying from two to twelve methylene (B1212753) units revealed a distinct relationship between chain length and binding affinity. nih.gov Affinity increases with chain length, reaching an optimal potency with an N6-n-pentyl substituent. nih.gov However, as the alkyl chain extends beyond eight methylene units, there is a sharp decline in affinity. nih.gov This suggests that the hydrophobic pocket accommodating the N6-substituent has a finite size. The octyl group of N(6)-Octylamine adenosine, therefore, resides in a region where affinity is decreasing compared to the optimal pentyl or hexyl chains.

In addition to chain length, the steric bulk and shape of the substituent play a crucial role. For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3 adenosine receptor (hA3AR), whereas those with six or more carbons become partial agonists. nih.gov This indicates that increased steric bulk can negatively impact agonist efficacy. nih.gov Furthermore, multiple points of branching on the N6-alkyl substituent have been associated with decreased efficacy at the hA3AR. nih.gov These findings underscore the precise steric constraints of the N6-binding pocket across different receptor subtypes.

The following table presents data on the A1-receptor affinity for a series of N6-n-alkyladenosines, illustrating the impact of alkyl chain length.

| Compound | Alkyl Chain Length | A1-Receptor Affinity (Ki, nM) |

| N6-Ethyladenosine | 2 | 6.0 |

| N6-Propyladenosine | 3 | 2.0 |

| N6-Butyladenosine | 4 | 0.82 |

| N6-Pentyladenosine | 5 | 0.50 |

| N6-Hexyladenosine | 6 | 0.52 |

| N6-Heptyladenosine | 7 | 1.0 |

| N6-Octyladenosine | 8 | 2.0 |

| N6-Nonyladenosine | 9 | 4.8 |

| N6-Decyladenosine | 10 | 11.5 |

| N6-Dodecyladenosine | 12 | 50.0 |

Data sourced from a study on the inhibition of [3H]PIA binding to calf brain membranes. nih.gov

Positional and Substituent Effects on Agonist Potency and Efficacy

The potency and efficacy of N6-substituted adenosine analogs are highly sensitive to the nature and position of various chemical groups on the N6-substituent. Even minor structural alterations can lead to significant changes in functional activity, sometimes converting an agonist into an antagonist. nih.gov The ability of an adenosine derivative to activate the A3AR, in particular, is known to be highly structure-sensitive. nih.gov

For example, the introduction of a bulky hydrophobic group, such as a 3-halobenzyl group, at the N6-amino position can decrease binding affinity at the human A2A adenosine receptor (hA2AAR) while maintaining affinity at the hA3AR. nih.gov The stereochemistry of the N6-substituent is also a critical factor. Stereoselectivity has been clearly demonstrated for certain N6-substituted analogs at the rat A3AR, highlighting the three-dimensional precision of the ligand-receptor interaction. nih.gov

The efficacy of a ligand—its ability to activate the receptor upon binding—is also profoundly influenced by the N6-substituent. Studies on a wide range of N6-substituted adenosine derivatives have shown that small structural changes can dramatically alter efficacy at the A3AR. nih.gov For instance, N6-cycloalkyl-substituted adenosines transition from full to partial agonists as the ring size increases. nih.gov This demonstrates that while a bulkier group might still bind to the receptor, it may not induce the optimal conformational change required for full activation.

Design Principles for Allosteric Ligands and Biased Agonism at Adenosine Receptors

The concept of allosteric modulation has emerged as a sophisticated strategy for targeting adenosine receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where adenosine binds. core.ac.ukfrontiersin.org This binding can enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of the endogenous agonist. frontiersin.orgfrontiersin.org This approach offers the potential for greater subtype selectivity and a more physiological level of receptor modulation. frontiersin.orgfrontiersin.org

The design of bitopic ligands, which consist of an orthosteric pharmacophore linked to an allosteric moiety, represents an innovative application of these principles. nih.gov A study on biased bitopic N6-substituted adenosine derivatives demonstrated that linking an adenosine pharmacophore to a 2-amino-3-benzoylthiophene allosteric modulator could produce biased agonism at the A1AR. nih.gov This biased agonism allows for the selective activation of specific downstream signaling pathways, potentially separating therapeutic effects from unwanted side effects. nih.govnih.gov The allosteric part of the molecule, particularly substituents on the thiophene (B33073) scaffold, was found to be crucial in conferring this biased signaling. nih.gov

Biased agonism provides a powerful tool for drug development, enabling the design of ligands that favor signaling pathways associated with therapeutic outcomes while avoiding those linked to adverse effects. nih.gov For A3AR, it has been shown that modifications at the N6 and C2 positions of (N)-methanocarba 5′-N-methyluronamide nucleoside derivatives can lead to biased agonism relative to reference agonists. nih.gov

Strategies for Developing Receptor Subtype Selective Ligands Through SAR

Achieving subtype selectivity is a primary goal in the development of adenosine receptor ligands, given the widespread distribution of all four receptor subtypes and their distinct physiological roles. cam.ac.uk Structure-activity relationship (SAR) studies have been instrumental in identifying the structural features that govern selectivity.

The N6-region of the adenosine molecule is a key area for introducing subtype selectivity. For example, numerous N6-arylmethyl analogs tend to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov The addition of a 5'-uronamide substituent to N6-benzyladenosine derivatives has been shown to favor A3 selectivity. nih.gov

Molecular modeling and systematic synthetic modifications are powerful strategies for developing selective ligands. By identifying subtype-specific variations in the binding pockets, researchers can design ligands that exploit these differences. nih.gov For instance, molecular modeling studies of the A1R suggested the presence of a hydrophobic subpocket that could be targeted to improve selectivity. cam.ac.uk This led to the design of N6-substituted compounds with extended benzyloxy- and phenoxycyclopentyl groups, which showed significantly improved A1R selectivity. cam.ac.uk

The general approach involves focusing on structural modifications of established AR binders to enhance both efficacy and selectivity. cam.ac.uk By systematically altering substituents at key positions like N6, C2, and the ribose 5' position, medicinal chemists can fine-tune the pharmacological profile of adenosine analogs to achieve the desired subtype selectivity for therapeutic applications. nih.govmdpi.com

Methodological Frameworks in N 6 Octylamine Adenosine Research

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the pharmacological properties of N(6)-Octylamine adenosine (B11128). These assays, conducted in controlled laboratory settings outside of living organisms, provide quantitative data on the compound's affinity for adenosine receptors and its functional effects on cells.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone for determining the binding affinity of N(6)-Octylamine adenosine to various adenosine receptor subtypes (A1, A2A, A2B, and A3). This technique involves the use of a radiolabeled ligand (a molecule that binds to the receptor) with known high affinity for a specific receptor subtype.

The principle of the assay is the competition between the unlabeled compound of interest, N(6)-Octylamine adenosine, and the radioligand for binding to the receptor. By measuring the concentration of N(6)-Octylamine adenosine required to displace a certain percentage (typically 50%) of the radioligand, the inhibitory constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity of the compound for the receptor.

Studies on a series of N6-n-alkyladenosines have demonstrated that the length of the alkyl chain significantly influences the affinity for the A1 adenosine receptor. Research involving competitive binding assays with the radioligand [3H]N6-(R)-phenylisopropyladenosine ([3H]R-PIA) in calf brain membranes has provided insights into these structure-activity relationships. While affinity in the N6-n-alkyladenosine series tends to decrease with alkyl chains longer than eight methylene (B1212753) units, N(6)-Octylamine adenosine would be expected to exhibit a specific affinity profile within this trend nih.gov.

Table 1: Binding Affinities of N(6)-Alkyladenosines at the A1 Adenosine Receptor This table presents a selection of N(6)-alkyladenosines to illustrate the impact of alkyl chain length on A1 receptor affinity, as determined by competitive radioligand binding assays.

| Compound | Ki (nM) for A1 Receptor |

|---|---|

| N(6)-Pentyladenosine | 0.50 |

| N(6)-Hexyladenosine | 0.62 |

| N(6)-Heptyladenosine | 1.2 |

| N(6)-Nonyladenosine | 4.2 |

Functional Cell-Based Assays (e.g., Cyclic Adenosine Monophosphate Accumulation, Cellular Viability, Cytotoxicity)

Functional cell-based assays are employed to determine the efficacy of N(6)-Octylamine adenosine, i.e., its ability to activate or block a receptor and elicit a cellular response. These assays are critical for classifying the compound as an agonist, antagonist, or partial agonist at the different adenosine receptor subtypes.

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assays: Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

cAMP accumulation assays measure the changes in intracellular cAMP concentration in response to N(6)-Octylamine adenosine. These experiments are often conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express a specific human adenosine receptor subtype. The cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a baseline level of cAMP. The effect of N(6)-Octylamine adenosine on this forskolin-stimulated cAMP accumulation is then measured. A decrease in cAMP suggests agonism at A1 or A3 receptors, while an increase indicates agonism at A2A or A2B receptors. The potency of the compound is often expressed as the EC50 value, which is the concentration required to produce 50% of the maximal effect nih.govnih.gov.

Cellular Viability and Cytotoxicity Assays: These assays are crucial for assessing the effects of N(6)-Octylamine adenosine on cell health and survival. A variety of methods can be employed to measure cellular viability and cytotoxicity.

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in formazan production in the presence of N(6)-Octylamine adenosine would indicate reduced cell viability or a cytotoxic effect.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. Measuring the amount of LDH in the medium provides an indication of cytotoxicity.

The results of these assays are often expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or induces a 50% cytotoxic effect.

Table 2: Hypothetical Functional Assay Data for N(6)-Octylamine Adenosine This table provides an example of the type of data that would be generated from functional cell-based assays for N(6)-Octylamine adenosine. The values presented are for illustrative purposes.

| Assay | Receptor/Cell Line | Parameter | Value |

|---|---|---|---|

| cAMP Accumulation | CHO-hA1 | EC50 | e.g., 15 nM |

| cAMP Accumulation | CHO-hA2A | EC50 | e.g., >10 µM |

| Cell Viability (MTT) | HeLa | IC50 (48h) | e.g., 50 µM |

| Cytotoxicity (LDH) | HepG2 | IC50 (48h) | e.g., 75 µM |

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques provide deeper insights into the mechanisms of action of N(6)-Octylamine adenosine at the genetic and protein levels. These methods allow researchers to investigate how the compound influences the expression of relevant genes and the function of key proteins involved in adenosine signaling and metabolism.

Gene Expression and Protein Level Analysis Related to Adenosine Receptors or Metabolic Enzymes

The expression levels of adenosine receptors and the enzymes involved in adenosine metabolism can be modulated by various physiological and pathological conditions, as well as by exposure to ligands. Techniques to study these changes in response to N(6)-Octylamine adenosine include:

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the amount of specific messenger RNA (mRNA) transcripts, providing a quantitative measure of gene expression. Researchers can use qPCR to determine if N(6)-Octylamine adenosine treatment alters the expression of the genes encoding the four adenosine receptor subtypes (ADORA1, ADORA2A, ADORA2B, ADORA3) or metabolic enzymes like adenosine kinase and adenosine deaminase.

Western Blotting: This method is used to detect and quantify specific proteins in a sample. Following treatment of cells or tissues with N(6)-Octylamine adenosine, cell lysates can be prepared and subjected to Western blotting using antibodies specific for each adenosine receptor subtype or metabolic enzyme. This allows for the determination of changes in protein levels.

Studies have shown that various stimuli can induce changes in the expression of adenosine receptor genes, suggesting that a balance in their expression is crucial for specific cellular responses to adenosine nih.govnih.gov. Investigating the effect of N(6)-Octylamine adenosine on this balance is a key area of research.

Protein-Ligand Interaction Studies (e.g., Enzymatic Deamination Assays)

Understanding the direct interaction between N(6)-Octylamine adenosine and relevant proteins is essential for a complete mechanistic picture. A key protein in this context is adenosine deaminase (ADA), an enzyme that catalyzes the irreversible deamination of adenosine to inosine (B1671953).

Enzymatic Deamination Assays: These assays are designed to determine if N(6)-Octylamine adenosine is a substrate for ADA and, if so, to quantify the kinetics of the reaction. The assay typically involves incubating N(6)-Octylamine adenosine with purified ADA and monitoring the reaction over time. The rate of deamination can be measured using various techniques, such as:

Spectrophotometry: Since adenosine and its deaminated product, inosine (or in this case, N(6)-octylinosine), have different ultraviolet (UV) absorbance spectra, the reaction can be followed by measuring the change in absorbance at a specific wavelength.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate (N(6)-Octylamine adenosine) and the product of the enzymatic reaction over time.

Research on other N6-substituted adenosine derivatives has shown that the presence of a substituent on the N6-amino group can significantly affect the rate of deamination by ADA. For instance, N6-methyladenosine is a slow substrate for some adenosine deaminases nih.gov. It is therefore important to experimentally determine the susceptibility of N(6)-Octylamine adenosine to deamination, as this will influence its metabolic stability and duration of action.

Advanced Computational and Structural Biology Techniques

Advanced computational and structural biology techniques provide atomic-level insights into the interaction of N(6)-Octylamine adenosine with its target receptors. These methods are invaluable for understanding the structural basis of its binding affinity and selectivity and for guiding the design of new, more potent, and selective analogs.

Molecular Modeling and Docking: In the absence of an experimentally determined crystal or cryo-electron microscopy (cryo-EM) structure of N(6)-Octylamine adenosine bound to an adenosine receptor, molecular modeling and docking can be used to predict its binding mode. This involves creating a three-dimensional model of the adenosine receptor's binding pocket, often based on the known structures of related GPCRs or homologous adenosine receptors nih.govnih.gov. The N(6)-Octylamine adenosine molecule is then computationally "docked" into this binding site to predict its most likely conformation and interactions with the amino acid residues of the receptor. These studies can help to explain why the octyl group at the N6 position confers a particular affinity and selectivity profile coventry.ac.uk.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of GPCRs, including adenosine receptors, in complex with their ligands biorxiv.org. If a stable complex of N(6)-Octylamine adenosine with an adenosine receptor can be formed, cryo-EM could provide a detailed, experimentally derived picture of the binding site. This would reveal the precise interactions between the octyl chain and the hydrophobic pocket of the receptor, offering a definitive structural basis for its pharmacological properties.

These computational and structural approaches are complementary to the experimental assays and provide a powerful platform for a comprehensive understanding of N(6)-Octylamine adenosine's mechanism of action at the molecular level.

Virtual Screening and Ligand-Based Drug Design

Virtual screening (VS) is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective computational assessment of large chemical libraries to identify promising lead compounds. wcse.orgarxiv.org In the context of N(6)-Octylamine adenosine, these methods are applied to find molecules that are likely to bind to specific adenosine receptor subtypes. The approaches are broadly categorized as either ligand-based or structure-based. arxiv.org

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the target receptor is unknown or when exploring compounds similar to known active ligands. biorxiv.org This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like N(6)-Octylamine adenosine, LBDD would involve using the known adenosine scaffold and its derivatives as templates. Techniques such as pharmacophore modeling identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic centers) required for binding, which are then used as a 3D query to screen databases for novel scaffolds. nih.govmdpi.com Another common method involves calculating molecular fingerprints to quantify structural similarity, enabling the rapid searching of vast compound collections. ebi.ac.uk

Structure-based virtual screening (SBVS) can be employed when the 3D structure of the target receptor is available. arxiv.org This method uses molecular docking to predict the binding pose and affinity of a ligand within the receptor's binding site. mdpi.com The availability of crystal and cryo-EM structures for adenosine receptors has significantly advanced the application of SBVS in this field.

Table 1: Comparison of Virtual Screening Methodologies

| Methodology | Principle | Requirements | Application in Adenosine Ligand Research |

|---|---|---|---|

| Ligand-Based Virtual Screening (LBVS) | Molecules with similar properties to known active ligands are likely to be active. | A set of known active and inactive molecules. | Identifying novel scaffolds by using the chemical features of known adenosine agonists/antagonists as a template. biorxiv.orgnih.gov |

| Pharmacophore Modeling | Based on the 3D arrangement of essential chemical features for biological activity. | A set of active ligands (training set). | Creating a 3D query based on the adenosine core and N(6)-substitutions to find new compounds that fit the model. nih.govmdpi.com |

| Structure-Based Virtual Screening (SBVS) | Predicts ligand binding by docking molecules into the 3D structure of the target protein. | High-resolution 3D structure of the target receptor. | Docking libraries of compounds into the orthosteric binding site of adenosine receptor subtypes (e.g., A2A, A3) to predict binding affinity. arxiv.org |

X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Determination

Determining the high-resolution three-dimensional structure of a receptor in complex with its ligand is critical for understanding the precise molecular interactions and for facilitating structure-based drug design. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary techniques used to achieve this for G protein-coupled receptors (GPCRs) like the adenosine receptors.

X-ray crystallography has been instrumental in revealing the binding modes of various antagonists to adenosine receptors, particularly the A2A subtype. nih.govchemrxiv.org These studies have provided detailed snapshots of the ligand-binding pocket, identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligands. nih.gov For instance, crystallographic studies have highlighted how specific residues stabilize the receptor in an inactive state, providing a structural basis for antagonist action. nih.govchemrxiv.org

Cryo-EM has emerged as a powerful tool for determining the structures of GPCRs in their active state, often in complex with their cognate G proteins. nih.govelifesciences.org This technique has been successfully applied to multiple adenosine receptor subtypes, including A1, A2A, A2B, and A3, bound to various agonists. nih.govsemanticscholar.orgnih.gov These structures reveal the conformational changes that occur upon receptor activation and G protein coupling. nih.gov For ligands related to N(6)-Octylamine adenosine, cryo-EM studies can elucidate how different N(6)-substituents are accommodated within the binding pocket and how they influence receptor activation and selectivity across different adenosine receptor subtypes. nih.gov For example, cryo-EM structures of the A3 adenosine receptor (A3AR) bound to selective agonists revealed that while the core adenosine moiety forms conserved interactions, the N(6)-substituted groups can adopt distinct orientations, and identified key residues in a unique sub-pocket that confer selectivity. nih.gov

Table 2: Selected Structural Studies of Adenosine Receptor-Ligand Complexes

| Receptor | Ligand Type | Technique | Key Findings | PDB ID |

|---|---|---|---|---|

| Human A3AR | Agonist (CF101/CF102) | Cryo-EM | Revealed distinct orientations of N(6)-substituents and identified key residues (His3.37, Ser5.42, Ser6.52) for selectivity and activation. nih.gov | 8J1R, 8J1S |

| Human A2AR | Agonist (NECA) | Cryo-EM | Determined the structure of the receptor coupled to an engineered heterotrimeric Gs protein, showing flexibility in regions of the ligand-binding pocket. elifesciences.org | 6GDG |

| Human A2BR | Agonist (NECA/BAY60-6583) | Cryo-EM | Showed conserved orthosteric pockets with subtle differences; identified a secondary pocket occupied by BAY60-6583 crucial for selectivity. nih.govresearchgate.net | 8HDP, 8HDQ |

| Human A2AR | Antagonist (Etrumadenant) | X-ray Crystallography | Revealed an unprecedented hydrogen bond interaction with residue T88(3.36), stabilizing the inactive state. nih.gov | 8AXF, 8AXG |

| Human A2AR | Antagonist (ZM241385) | MicroED | The structure was determined from a single nanocrystal to 2.8-Å resolution, resolving the antagonist in the orthosteric site. fraserlab.com | 7S4F |

Bioinformatics and Chemoinformatics Tools in Computational Drug Discovery

Bioinformatics and chemoinformatics provide the essential software, databases, and computational frameworks that underpin modern drug discovery. nih.govnih.gov These tools are indispensable for managing and analyzing the vast datasets generated during the research of compounds like N(6)-Octylamine adenosine.

Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information. nih.gov In drug discovery, this involves the use of chemical databases (e.g., ZINC, PubChem) to source compounds for virtual screening campaigns. nih.gov Chemoinformatics tools are also used to calculate molecular descriptors (e.g., molecular weight, logP), predict absorption, distribution, metabolism, and excretion (ADME) properties, and perform quantitative structure-activity relationship (QSAR) studies. mdpi.com These analyses help in optimizing lead compounds by establishing a relationship between chemical structure and biological activity.

Bioinformatics tools are used to analyze biological data, such as genomic and proteomic information, to identify and validate drug targets. nih.gov In the context of adenosine receptor research, bioinformatic analysis can help understand the expression patterns of different receptor subtypes in various tissues, predict the potential effects of ligands, and analyze the structural conservation of binding site residues across different species and receptor subtypes. nih.gov The integration of these computational tools allows researchers to build predictive models, prioritize compounds for synthesis and testing, and gain a deeper understanding of the molecular pharmacology of N(6)-Octylamine adenosine and related molecules. wesleyan.edumdpi.com

Table 3: Application of Bioinformatics and Chemoinformatics Tools

| Tool Category | Description | Specific Application in Adenosine Ligand Research |

|---|---|---|

| Chemical Databases | Large, curated collections of chemical structures and associated data. | Sourcing compounds (e.g., from ZINC database) for virtual screening against adenosine receptor structures. nih.govmdpi.com |

| Molecular Docking Software | Programs that predict the preferred orientation of one molecule to a second when bound to each other. | Simulating the binding of N(6)-substituted adenosine derivatives to the active site of A1, A2A, A2B, and A3 receptors. |

| Pharmacophore Modeling Software | Identifies the common 3D arrangement of chemical features in a set of active molecules. | Developing a pharmacophore model from known high-affinity adenosine receptor ligands to screen for new chemical entities. mdpi.com |

| Sequence Alignment Tools | Compares biological sequences to identify regions of similarity. | Aligning the amino acid sequences of the four adenosine receptor subtypes to identify conserved and unique residues in the binding pocket. nih.gov |

| Homology Modeling Servers | Predicts the 3D structure of a protein based on its amino acid sequence and an experimental structure of a related protein. | Building a 3D model of an adenosine receptor subtype for which no experimental structure exists, to enable structure-based design. nih.gov |

Prospective Research Avenues for N 6 Octylamine Adenosine and N6 Substituted Adenosine Analogs

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary targets of most N6-substituted adenosine (B11128) analogs are the adenosine receptors (A1, A2A, A2B, and A3), recent research has uncovered novel molecular targets that lie outside this family of G protein-coupled receptors (GPCRs). mdpi.com This expansion of their biological footprint suggests that these compounds may have more diverse therapeutic potential than previously understood.

A significant finding is the identification of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway as a target for certain N6-substituted adenosine analogs. nih.govresearchgate.net This pathway is crucial in cellular processes like proliferation and differentiation, and its hyper-activation is a key factor in the development and progression of many human cancers. nih.gov Studies have reported on four N6-substituted adenosine analogs, identified through high-throughput screening, that act as potent inhibitors of this pathway. nih.govresearchgate.net These compounds were shown to suppress both constitutive and cytokine-induced activation of JAK2/STAT3 signaling in cancer cells, demonstrating that their anticancer effects can be mediated through specific JAK2 inhibition. nih.gov This discovery positions N6-substituted adenosine analogs as potential targeted therapeutic agents for cancers characterized by overactive JAK2/STAT3 signaling. nih.gov